2-Amino-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
2-Amino-3,4-dihydro-2H-naphthalen-1-one is a chemical compound with the molecular formula C₁₀H₁₁NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,4-dihydro-2H-naphthalen-1-one can be synthesized from 6-hydroxy-1-tetralone through a series of chemical reactions. One common method involves the reduction of 6-hydroxy-1-tetralone followed by amination . Another method involves the use of palladium-catalyzed reactions, such as the Pd(PPh₃)₄/AgOAc-catalyzed one-pot synthesis, which employs 2-iodocyclohex-2-enones and 1-alkynes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4-dihydro-2H-naphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include naphthoquinones, tetrahydronaphthalene derivatives, and various substituted naphthalenones, depending on the specific reaction pathway chosen .
Scientific Research Applications
2-Amino-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect mitochondrial membrane potential and activate caspase pathways, leading to apoptosis in certain cell types . This makes it a compound of interest in the study of cell death and related processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-3,4-dihydro-2H-naphthalen-1-one include:
- 3,4-Dihydro-1(2H)-naphthalenone
- 1,2,3,4-Tetrahydronaphthalen-1-one
- 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific amino substitution, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
2-amino-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGWUYGVUZLWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328650 | |
Record name | 2-Amino-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60505-03-5 | |
Record name | 2-Amino-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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